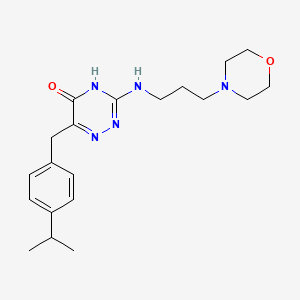
6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one involves multiple steps, starting from basic triazine or triazinone frameworks. One approach for synthesizing related triazine derivatives includes the reaction of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one with morpholine, yielding morpholinyl derivatives. This suggests that a similar approach could be applied to obtain the target compound, utilizing isopropyl isocyanate and morpholine as key reactants (Collins et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of triazine derivatives reveals complex interactions and bonding patterns that contribute to their reactivity and biological activity. For instance, the synthesis and molecular structure of a closely related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, were detailed, indicating the importance of hydrogen bonding and π-π stacking interactions in stabilizing the molecular structure (Hwang et al., 2006).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including substitutions and additions, which can modify their chemical properties significantly. For example, reactions with phosphoruspentasulfide, methylation, and Mannich reactions have been employed to modify the structure of 1,2,4-triazin-6(1H)-ones, demonstrating the versatility of triazine chemistry in generating compounds with diverse functionalities (Collins et al., 2000).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals. The crystalline structure, in particular, can influence the drug's bioavailability and stability.
Chemical Properties Analysis
The chemical properties of triazine derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by their molecular framework and substituents. The presence of morpholino and isopropyl groups in the target compound suggests potential interactions with biological molecules, contributing to its biological activity. The study of related compounds has shown that triazine derivatives exhibit a wide range of biological activities, which can be tuned by modifying their chemical structure (Rao et al., 2022).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including compounds similar to the chemical , were synthesized and screened for their antimicrobial activities. A variety of primary amines were used in their synthesis, showcasing the chemical's versatility in creating compounds with potential antimicrobial properties (Bektaş et al., 2007).
Chemical Modification and Reactivity
Research on 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones and derivatives, similar in structure to the chemical , revealed insights into their chemical reactivity and modification pathways. These studies highlight the potential for creating diverse compounds from the base structure for various applications (Collins et al., 2000).
Application in Peptide Mimicry
1,2,3-trisubstituted cyclopropanes, similar to our compound of interest, have been explored as conformationally restricted peptide isosteres. This approach suggests potential applications in designing novel inhibitors for proteins like renin, indicating a pathway towards the development of new therapeutic agents (Martín et al., 1992).
Mannich Reaction and Antimicrobial Activity
A study on the Mannich reaction involving 1,2,4-triazol-3-one derivatives, similar to the chemical of interest, demonstrated the synthesis of compounds with significant antimicrobial activity. This suggests the potential of such chemicals in contributing to antimicrobial drug development (Fandaklı et al., 2012).
Microwave-Assisted Synthesis
A novel one-pot, three-component synthesis method under microwave irradiation was developed for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which are structurally related to the compound of interest. This method highlights the potential for rapid synthesis of complex molecules that could have biological activities (Dolzhenko et al., 2021).
Propriétés
IUPAC Name |
3-(3-morpholin-4-ylpropylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-15(2)17-6-4-16(5-7-17)14-18-19(26)22-20(24-23-18)21-8-3-9-25-10-12-27-13-11-25/h4-7,15H,3,8-14H2,1-2H3,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITGGBOPLJRWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-isopropylbenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)
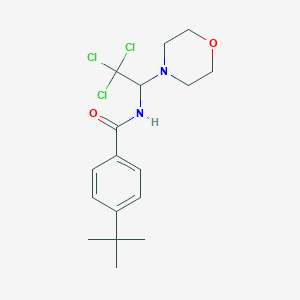
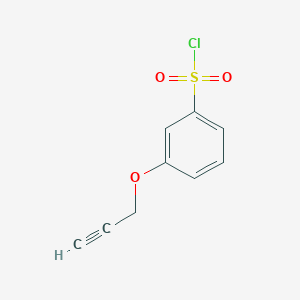

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)
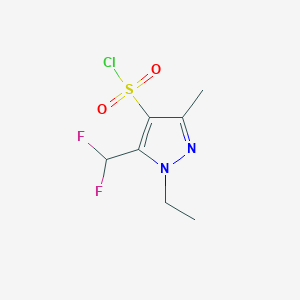
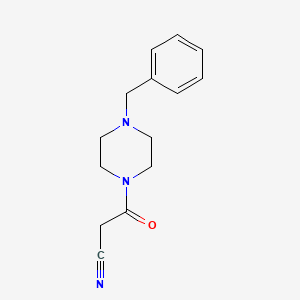
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)
![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)